Methyl 7-((1R,2R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate
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Overview
Description
Misoprostol is a synthetic prostaglandin E1 analogue used primarily for its gastroprotective and uterotonic properties. It was initially developed to prevent and treat stomach and duodenal ulcers, particularly in patients taking nonsteroidal anti-inflammatory drugs (NSAIDs). Over time, its applications have expanded to include inducing labor, causing abortions, and treating postpartum hemorrhage due to poor uterine contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Misoprostol is synthesized through a multi-step process starting from prostaglandin E1. The key steps involve the esterification of prostaglandin E1 to form the methyl ester, followed by selective reduction and oxidation reactions to introduce the necessary functional groups. The final product is purified through crystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of misoprostol involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Misoprostol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various prostaglandin analogues with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Misoprostol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostaglandin analogues and their synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively used in clinical settings for inducing labor, managing miscarriages, and treating postpartum hemorrhage. .
Mechanism of Action
Misoprostol exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin E1 receptors on parietal cells in the stomach, reducing gastric acid secretion. In the uterus, it binds to prostaglandin receptors, increasing the strength and frequency of uterine contractions and decreasing cervical tone. This dual action makes it effective for both gastroprotection and uterotonic applications .
Comparison with Similar Compounds
Dinoprostone: Another prostaglandin E2 analogue used for similar uterotonic purposes.
Gemeprost: A prostaglandin E1 analogue used for cervical ripening and labor induction.
Carboprost: A prostaglandin F2α analogue used for postpartum hemorrhage
Comparison: Misoprostol is unique in its stability at room temperature and its versatility in administration routes (oral, vaginal, sublingual, and rectal). Compared to dinoprostone and gemeprost, misoprostol is more cost-effective and widely available, making it a preferred choice in many clinical settings .
Properties
Molecular Formula |
C22H38O5 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl 7-[(1R,2R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20?,22?/m1/s1 |
InChI Key |
OJLOPKGSLYJEMD-URXURHARSA-N |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@@H]1[C@H](C(=O)CC1O)CCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
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